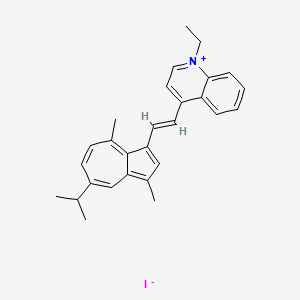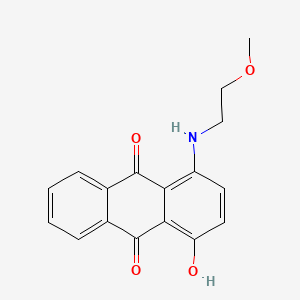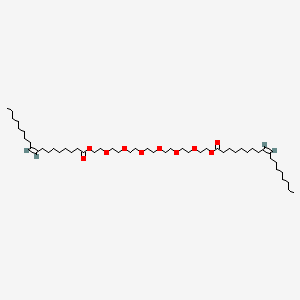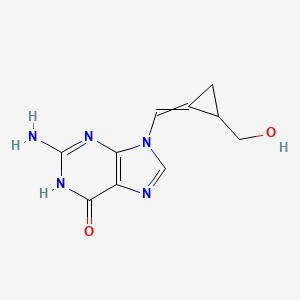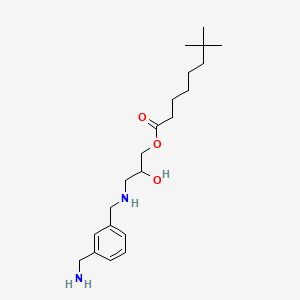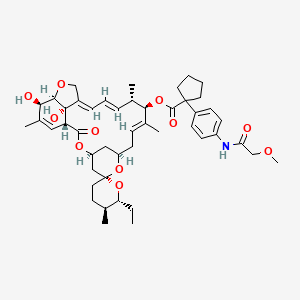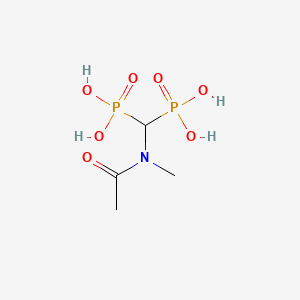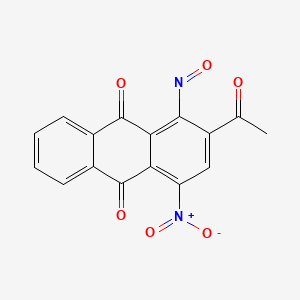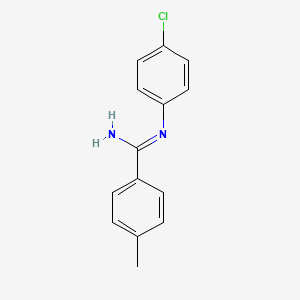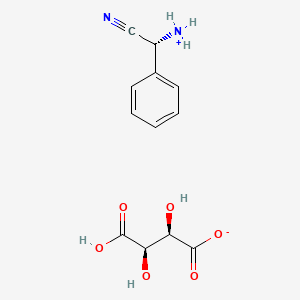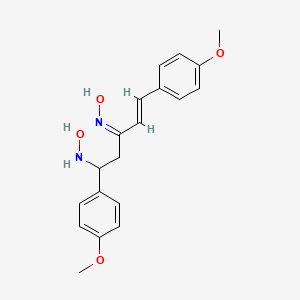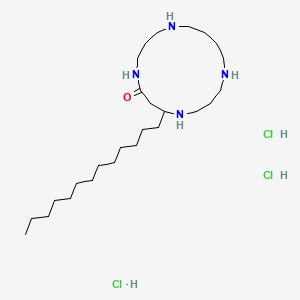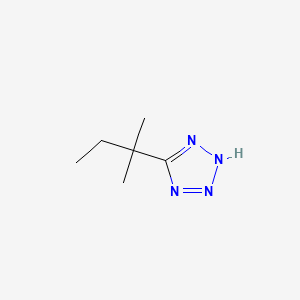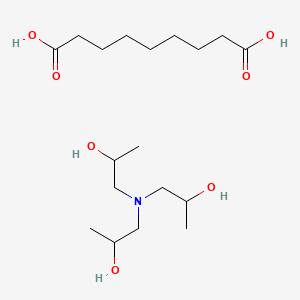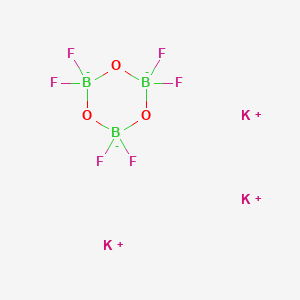
Tripotassium hexafluorotri-mu-oxotriborate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium hexafluorotri-mu-oxotriborate(3-) is a chemical compound with the molecular formula B3F6K3O3. It is known for its unique structure, which includes three boron atoms, six fluorine atoms, and three oxygen atoms, all coordinated with potassium ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hexafluorotri-mu-oxotriborate(3-) typically involves the reaction of potassium fluoride with boron trifluoride in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 3KF + BF_3 + \text{oxidizing agent} \rightarrow K_3B_3F_6O_3 ]
Industrial Production Methods
Industrial production of tripotassium hexafluorotri-mu-oxotriborate(3-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium hexafluorotri-mu-oxotriborate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction could produce boron hydrides .
Aplicaciones Científicas De Investigación
Tripotassium hexafluorotri-mu-oxotriborate(3-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism by which tripotassium hexafluorotri-mu-oxotriborate(3-) exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. These interactions are mediated by the compound’s unique chemical structure, which allows it to form stable complexes with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trioxohexafluorotriborate
- Tripotassium hexafluorotri-mu-oxotriborate(3-)
Uniqueness
Tripotassium hexafluorotri-mu-oxotriborate(3-) stands out due to its specific combination of boron, fluorine, and oxygen atoms, which confer unique chemical properties.
Propiedades
Número CAS |
84282-33-7 |
|---|---|
Fórmula molecular |
B3F6K3O3 |
Peso molecular |
311.7 g/mol |
Nombre IUPAC |
tripotassium;2,2,4,4,6,6-hexafluoro-1,3,5-trioxa-2,4,6-triboranuidacyclohexane |
InChI |
InChI=1S/B3F6O3.3K/c4-1(5)10-2(6,7)12-3(8,9)11-1;;;/q-3;3*+1 |
Clave InChI |
PNTWQMDJBFXXQN-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(O[B-](O[B-](O1)(F)F)(F)F)(F)F.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


